molecular formula C19H22N2O3S B2915686 Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate CAS No. 913247-25-3

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate

Cat. No. B2915686
M. Wt: 358.46
InChI Key: DNUIRGCNUJGMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is a chemical compound with the molecular formula C19H22N2O3S and a molecular weight of 358.46 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is represented by the formula C19H22N2O3S . The MDL number is MFCD09561915 .


Physical And Chemical Properties Analysis

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate has a molecular weight of 358.46 . The molecular formula is C19H22N2O3S .

Scientific Research Applications

Synthesis of Biologically Active Compounds

A method for synthesizing methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, which are important intermediates for the creation of biologically active compounds such as ACE inhibitors, has been developed using Friedel–Crafts acylation. This synthesis pathway could potentially be applied to or include derivatives such as Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate due to the similarity in their chemical structures and the involved synthetic mechanisms (Yong Zhang et al., 2009).

Mechanochromic Luminescent Materials

In materials science, the compound (E)-butyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (BOMAB) has been synthesized and studied for its mechanochromic luminescence properties. It exhibits aggregation-induced emission (AIE) and can change its emission state under mechanical force, making it suitable for pressure sensor applications due to its sensitivity and reusability (Ruixue Zhao et al., 2019).

Anti-inflammatory Pharmaceuticals

In the realm of pharmaceuticals, NOSH-Aspirin, a novel hybrid releasing nitric oxide and hydrogen sulfide, has been synthesized to exhibit potent anti-inflammatory properties. Such compounds, including variants of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate, could be considered for their potential therapeutic benefits (R. Kodela et al., 2012).

Cholinesterase Inhibitors

The synthesis of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides has been explored as potential acetyl- and butyrylcholinesterase inhibitors. These compounds offer insights into the development of new treatments for conditions such as Alzheimer's disease, highlighting the therapeutic potential of structurally similar compounds (J. Kos et al., 2021).

properties

IUPAC Name

butyl 4-[[2-(4-aminophenyl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUIRGCNUJGMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate

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